(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536604
InChI: InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C9H13Cl2NO2
Molecular Weight: 238.11 g/mol

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC17536604

Molecular Formula: C9H13Cl2NO2

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride -

Specification

Molecular Formula C9H13Cl2NO2
Molecular Weight 238.11 g/mol
IUPAC Name O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride
Standard InChI InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Standard InChI Key VIQYBDQYPFYALG-FJXQXJEOSA-N
Isomeric SMILES C[C@@H](CON)OC1=CC=C(C=C1)Cl.Cl
Canonical SMILES CC(CON)OC1=CC=C(C=C1)Cl.Cl

Introduction

Structural and Chemical Properties

(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride (CAS No. 1956437-19-6) has the molecular formula C9H13Cl2NO2\text{C}_9\text{H}_{13}\text{Cl}_2\text{NO}_2 and a molecular weight of 238.11 g/mol . The compound’s structure comprises a hydroxylamine group (-NH-O-) linked to a 2-(4-chlorophenoxy)propyl chain, with the chiral center at the propyl group’s second carbon conferring stereochemical specificity. The chlorophenoxy group enhances lipophilicity and potential bioactivity, while the hydroxylamine moiety enables nucleophilic reactivity, facilitating applications in oxime and hydroxamic acid synthesis .

Comparative Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13Cl2NO2\text{C}_9\text{H}_{13}\text{Cl}_2\text{NO}_2
Molecular Weight238.11 g/mol
Chirality(S)-configuration
SolubilityLikely polar aprotic solvents

The enantiomeric purity of the (S)-form is critical, as stereochemistry often influences pharmacological activity. For instance, the (R)-enantiomer (CAS 2059975-38-9) may exhibit distinct binding affinities, though comparative data remain limited due to synthesis challenges .

Synthesis Methods

The synthesis of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically begins with hydroxylamine hydrochloride as a precursor. A common route involves the reaction of hydroxylamine with 2-(4-chlorophenoxy)propyl derivatives under controlled conditions. Source details novel hydroxylamine synthesis techniques, such as copper-catalyzed coupling of aryl iodides with hydroxylamine reagents, which could be adapted for this compound.

Key steps include:

  • Propyl Chain Introduction: Alkylation of 4-chlorophenol with a chiral propyl epoxide, ensuring retention of the (S)-configuration.

  • Hydroxylamine Formation: Reaction with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) at reflux.

  • Purification: Crystallization or chromatography to isolate the enantiomerically pure product.

Challenges in synthesis include maintaining stereochemical integrity during alkylation and minimizing racemization. Advances in asymmetric catalysis, as discussed in , could improve enantiomeric excess.

Applications in Organic Synthesis

The compound serves as a versatile nucleophile in organic reactions. Its hydroxylamine group reacts with carbonyl compounds to form oximes, which are precursors to amines and heterocycles . For example:

RC=O+NH2O-((S)-2-(4-Cl-C6H4O)Pr)RC=N-O-((S)-2-(4-Cl-C6H4O)Pr)+H2O\text{RC=O} + \text{NH}_2\text{O-((S)-2-(4-Cl-C}_6\text{H}_4\text{O)Pr)} \rightarrow \text{RC=N-O-((S)-2-(4-Cl-C}_6\text{H}_4\text{O)Pr)} + \text{H}_2\text{O}

Source demonstrates similar hydroxylamines in the synthesis of oxazolidinones and carbamates, underscoring this compound’s utility in constructing nitrogen-containing heterocycles.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
(R)-EnantiomerOpposite chiralityUncharacterized
O-(4-Chlorophenoxy)hydroxylamineLacks propyl chainReduced lipophilicity
ABT-518 (MMP Inhibitor)Sulfone substituentPotent MMP-2/9 inhibition

The (S)-enantiomer’s chirality may enhance target selectivity compared to achiral analogues. For instance, in MMP inhibition, stereochemistry could influence binding to the S1’ pocket .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

  • In Vivo Efficacy: No published studies verify activity in animal models.

  • Toxicological Profile: Acute and chronic toxicity data are lacking.

  • Stereochemical Optimization: Comparative studies of (S) vs. (R) forms are needed .

Future research should prioritize:

  • Mechanistic Studies: Elucidate interactions with MMPs and microbial targets.

  • Synthetic Methodology: Develop asymmetric routes for large-scale production .

  • Therapeutic Exploration: Evaluate anticancer or antimicrobial efficacy in vivo.

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